molecular formula C18H15N3O3S3 B2595117 2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide CAS No. 886921-66-0

2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide

Cat. No. B2595117
CAS RN: 886921-66-0
M. Wt: 417.52
InChI Key: YRHAVZUADGQIML-UHFFFAOYSA-N
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Description

The compound “2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a benzamide group, and a bis(thiazole) group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The presence of the benzamide and bis(thiazole) groups suggest a polycyclic structure. The ethylsulfonyl group would likely be attached to one of these rings .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The amide group could undergo hydrolysis under acidic or basic conditions. The thiazole rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide and sulfonyl groups could make it more soluble in polar solvents. Its melting and boiling points would depend on factors like its molecular weight and the types of intermolecular forces present .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Cardiac Electrophysiological Activity : The synthesis of N-substituted imidazolylbenzamides, which share a similar sulfonyl functional group to 2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide, has demonstrated potency in vitro cardiac assays, indicative of potential for class III antiarrhythmic activity. Such compounds have shown promise in models of reentrant arrhythmias, highlighting their potential in cardiac therapeutic applications (Morgan et al., 1990).

  • Antimicrobial and Antifungal Activity : The derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, similar in structure to the chemical , have been found to possess antimicrobial and antifungal activities. These compounds demonstrate sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This suggests potential applications in developing new antimicrobial agents (Sych et al., 2019).

  • Anticancer Potential : Investigations into the antimalarial sulfonamides' reactivity, including those with structural similarities to 2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide, have also explored their potential as COVID-19 drugs. These studies provide insights into the broader pharmacological applications of such compounds, including their potential in oncology and infectious disease treatment (Fahim & Ismael, 2021).

Material Science and Other Applications

  • Vulcanization Accelerators : In the rubber industry, thiuram disulfides, which are chemically related to the subject compound, have been used in combination with thiazole-based accelerators for vulcanization, enhancing the properties of rubber materials. This application underscores the potential of such compounds in improving the manufacturing process and quality of rubber products (Debnath & Basu, 1996).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its structure and the target it’s designed to interact with .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-ethylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-3-27(23,24)14-7-5-4-6-11(14)17(22)21-18-20-13-9-8-12-15(16(13)26-18)25-10(2)19-12/h4-9H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHAVZUADGQIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide

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